CBL-0137 free base
Overview
Description
CBL-0137 free base is a curaxin compound with a designated molecular formula of C21H24N2O2 and a molecular weight of 336.435 g/mol . It is also known as Curaxin 137 or CBLC137 .
Synthesis Analysis
CBL-0137 is a metabolically stable curaxin that activates p53 with an EC50 value of 0.37 µM and inhibits NF-κB with an EC50 of 0.47 µM . It has been shown to have potent anticancer activity in various cancer cell lines .Molecular Structure Analysis
The molecular formula of CBL-0137 free base is C21H24N2O2 . The exact mass is 336.18 and the molecular weight is 336.435 .Chemical Reactions Analysis
CBL-0137 has been found to inhibit the Facilitates Chromatin Transcription (FACT) complex, thereby activating p53 and inhibiting NF-κB . It has been shown to have antitumor activity and is currently being tested in phase 1 clinical trials in solid tumors and hematological malignancies .Physical And Chemical Properties Analysis
CBL-0137 free base has a molecular weight of 336.43 .Scientific Research Applications
Understanding Complex Systems Through Imaging
Imaging techniques like Arterial Spin Labeling (ASL) offer noninvasive methods to study cerebral blood flow (CBF), closely tied to neural metabolism, providing insights into brain function and disorders. Such methodologies underscore the need for innovative approaches to understanding complex biological systems, potentially relevant for studying compounds like CBL-0137 in neurological contexts (J. Detre et al., 2009).
Advancements in Bioprocessing
The field of consolidated bioprocessing (CBP) demonstrates significant research efforts toward sustainable biofuel production, emphasizing the economic and environmental benefits of integrating biotechnological innovations. This aligns with the broader goal of utilizing scientific research for sustainable solutions, including the potential environmental impacts of pharmaceuticals like CBL-0137 (D. Olson et al., 2012).
Enhancing Educational Methodologies
Challenge-Based Learning (CBL) in educational research offers frameworks for engaging students in real-world problems, fostering a deep understanding of subjects, including scientific principles that could be applied to studying compounds like CBL-0137. This demonstrates the interplay between education, research, and practical applications in science (E. Moresi et al., 2018).
Solar Cell Innovations
Research on cathode buffer layers (CBLs) in organic solar cells highlights the importance of materials science in enhancing energy efficiency and sustainability. Such studies are a testament to the role of scientific research in advancing renewable energy technologies, possibly paralleling the innovative potential in pharmaceutical research for compounds like CBL-0137 (Swati Bishnoi et al., 2022).
Community-Based Participatory Research
Community-Based Participatory Research (CBPR) exemplifies how engaging with communities in research processes can lead to sustainable, impactful solutions, relevant across various fields including health sciences, social sciences, and environmental studies. This approach could inform methodologies for researching and implementing interventions involving compounds like CBL-0137 (J. Jagosh et al., 2015).
Safety And Hazards
Future Directions
CBL-0137 has broad anticancer activity and is currently being tested in phase 1 clinical trials in solid tumors and hematological malignancies . It has been identified as a potential new therapeutic for JAK2 mutation-driven diseases . These findings reveal a novel therapeutic regimen for small-cell lung cancer, combining cisplatin with an inhibitor that preferentially targets tumor-initiating cells .
properties
IUPAC Name |
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCSODVERGVDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152589 | |
Record name | CBL-0137 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CBL-0137 free base | |
CAS RN |
1197996-80-7 | |
Record name | 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CBL-0137 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CBL-0137 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBL-0137 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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